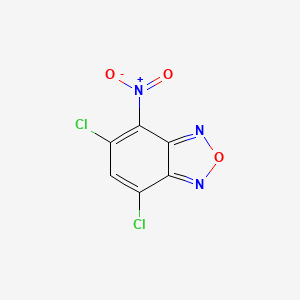

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2N3O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVFVTLATGCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342129 | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15944-78-2 | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (DCNB), a molecule of interest in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing with the preparation of a key dichlorinated nitroaniline intermediate, followed by oxidative cyclization to form the benzofuroxan core, subsequent nitration, and final deoxygenation to yield the target compound.

Core Synthesis Pathway

The proposed synthetic route to this compound is a four-step process. The pathway begins with the synthesis of 3,5-dichloro-2-nitroaniline, a critical precursor. This intermediate undergoes oxidative cyclization to form the corresponding 5,7-dichloro-2,1,3-benzoxadiazole-1-oxide (a benzofuroxan). The subsequent step involves the regioselective nitration of this benzofuroxan to introduce a nitro group at the 4-position. The final step is the deoxygenation of the N-oxide to yield the desired this compound.

Spectral Properties of 4-nitro-2,1,3-benzoxadiazole Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectral properties of 4-nitro-2,1,3-benzoxadiazole (NBD) derivatives, intended for researchers, scientists, and drug development professionals. The unique photophysical characteristics of the NBD fluorophore, including its environmental sensitivity and reactivity, make it a valuable tool in various biochemical and biomedical applications.

Introduction to 4-nitro-2,1,3-benzoxadiazole (NBD)

The 4-nitro-2,1,3-benzoxadiazole, also known as 4-nitrobenzofurazan, is a small, environmentally sensitive fluorophore.[1] Its derivatives are widely utilized as fluorescent probes for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1][2] The core structure of NBD is characterized by a benzoxadiazole ring system with a nitro group at the 4-position. This electron-withdrawing nitro group plays a crucial role in the photophysical properties of NBD derivatives, contributing to their sensitivity to the local environment's polarity.

NBD itself is weakly fluorescent, but upon reaction with primary or secondary amines, it forms highly fluorescent adducts.[2] This property is extensively exploited for the derivatization of biomolecules, enabling their detection and quantification through fluorescence spectroscopy.

Spectral Properties of NBD Derivatives

The absorption and emission spectra of NBD derivatives are highly dependent on the nature of the substituent at the 4-position and the polarity of the solvent. This solvatochromism is a hallmark of NBD-based fluorophores.

Absorption Spectra

NBD derivatives typically exhibit a principal absorption band in the visible region, generally between 460 nm and 500 nm. This absorption corresponds to an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitrobenzoxadiazole core. In less polar solvents, the absorption maximum is usually at shorter wavelengths, and it undergoes a bathochromic (red) shift as the solvent polarity increases.

Fluorescence Spectra

Similar to the absorption spectra, the fluorescence emission of NBD derivatives is strongly influenced by the solvent polarity. The emission maximum typically lies in the range of 520 nm to 600 nm. An increase in solvent polarity leads to a significant red shift in the emission spectrum, accompanied by a decrease in the fluorescence quantum yield. This is attributed to the stabilization of the more polar excited state in polar solvents, which facilitates non-radiative decay pathways.

Quantitative Spectral Data

The following tables summarize the absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φ_F) of various 4-substituted-7-nitro-2,1,3-benzoxadiazole derivatives in different solvents.

Table 1: Spectral Properties of N-substituted NBD Derivatives

| Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |

| N-H | Dichloromethane | 468 | 525 | 0.77 |

| N-H | Acetonitrile | 471 | 545 | 0.45 |

| N-H | Methanol | 479 | 550 | 0.15 |

| N-Methyl | Dichloromethane | 475 | 530 | 0.85 |

| N-Methyl | Acetonitrile | 478 | 540 | 0.55 |

| N-Methyl | Methanol | 485 | 555 | 0.20 |

| N-Piperidine | Dichloromethane | 485 | 535 | 0.92 |

| N-Piperidine | Acetonitrile | 488 | 545 | 0.65 |

| N-Piperidine | Methanol | 495 | 560 | 0.25 |

Table 2: Spectral Properties of NBD-amino acid Derivatives

| Amino Acid | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |

| Glycine | Water | 478 | 550 | 0.02 |

| Alanine | Water | 478 | 552 | 0.02 |

| Valine | Water | 479 | 553 | 0.03 |

| Leucine | Water | 479 | 553 | 0.03 |

| Phenylalanine | Water | 480 | 555 | 0.04 |

Experimental Protocols

Synthesis of N-substituted NBD Derivatives from NBD-Cl

This protocol describes a general method for the synthesis of N-substituted 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives from 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Primary or secondary amine

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Methanol or Acetonitrile

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1 mmol) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.[2]

-

Add a base, such as sodium bicarbonate (3 mmol) or triethylamine (1.5 mmol), to the solution.[2]

-

Add a solution of NBD-Cl (1.1 mmol) in the same solvent dropwise to the amine solution with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture with 1 M HCl.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

UV-Vis Absorption Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a stock solution of the NBD derivative in a high-purity solvent (e.g., spectroscopic grade).

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law. A typical concentration range is 1-10 µM.

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 300-700 nm).

-

Determine the λ_max from the resulting spectrum.

Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer

Sample Preparation:

-

Prepare a dilute solution of the NBD derivative in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation wavelength should be less than 0.1).

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Set the excitation wavelength, typically at or near the absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 480-700 nm).

-

Determine the emission maximum (λ_em) from the spectrum.

-

To determine the fluorescence quantum yield (Φ_F), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Experimental Workflows

Caption: General experimental workflow for the synthesis and spectral analysis of NBD derivatives.

Signaling Pathway Example: Cannabinoid Receptor 1 (CB1R) Activation

NBD-tagged ligands have been instrumental in studying G protein-coupled receptor (GPCR) signaling. For instance, an NBD-labeled agonist for the cannabinoid receptor 1 (CB1R) can be used to visualize receptor binding and subsequent G-protein activation.

Caption: NBD-agonist binding to the CB1 receptor and subsequent G-protein signaling cascade.

References

Fluorescence mechanism of NBD-Cl with primary amines

An In-depth Technical Guide to the Fluorescence Mechanism of NBD-Cl with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a pivotal fluorogenic reagent widely employed in analytical chemistry, biochemistry, and drug development.[1][2] Introduced in 1968, NBD-Cl is intrinsically non-fluorescent but undergoes a chemical reaction with primary and secondary aliphatic amines to yield highly fluorescent adducts.[1][3] This property makes it an exceptional tool for derivatizing otherwise colorless and non-fluorescent molecules, such as amino acids, peptides, and pharmaceutical compounds, enabling their sensitive detection and quantification.[2][4] The resulting NBD-amine derivatives exhibit strong green fluorescence, although the precise spectral properties are highly sensitive to the local environment.[3][5] This guide provides a comprehensive overview of the core reaction mechanism, the principles of the resulting fluorescence, quantitative data, and detailed experimental protocols.

Core Reaction: Nucleophilic Aromatic Substitution

The fundamental mechanism by which NBD-Cl reacts with primary amines is a nucleophilic aromatic substitution (SNAr) reaction.[6][7] The benzoxadiazole ring of NBD-Cl is rendered highly electron-deficient by the potent electron-withdrawing nitro (-NO₂) group at the 7-position. This electronic arrangement makes the carbon atom at the 4-position, which is bonded to the chlorine atom, highly susceptible to nucleophilic attack.

A primary amine (R-NH₂), acting as the nucleophile, attacks this electrophilic carbon center. The reaction is typically conducted under alkaline conditions (pH 8-10.5) to ensure the amine is in its deprotonated, more nucleophilic state.[6] The chlorine atom, a good leaving group, is subsequently displaced, leading to the formation of a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[6][7]

Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of the NBD-amine adduct arises from the formation of an efficient Intramolecular Charge Transfer (ICT) system upon substitution.[7] In the product molecule, the newly bonded amino group serves as an electron donor, while the electron-withdrawing nitro group acts as an electron acceptor.

Upon excitation with light of an appropriate wavelength, an electron is promoted from a ground-state orbital localized on the donor (amine) to an excited-state orbital localized on the acceptor (nitro group). This excited ICT state is responsible for the observed fluorescence. The molecule relaxes to the ground state by emitting a photon of light at a longer wavelength (a lower energy), a phenomenon known as Stokes shift. The fluorescence of NBD is highly solvatochromic, meaning its intensity and emission wavelength are strongly dependent on the polarity of the solvent.[3][5] In aqueous, polar environments, the fluorescence is often quenched or significantly reduced, whereas in more hydrophobic, non-polar media, the quantum yield increases, and the compound becomes strongly fluorescent.[5]

Quantitative Data Summary

The spectral properties of NBD-amine adducts are highly dependent on the specific amine and the solvent used. The following table summarizes typical quantitative data for NBD derivatives of primary amines.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Excitation Wavelength (λEx) | 464 - 473.5 nm | Aqueous, Methanol (MeOH) | [5][8][9] |

| Emission Wavelength (λEm) | 512 - 540 nm | Aqueous, Methanol (MeOH) | [5][8][9] |

| Molar Extinction Coefficient (ε) | ~22,000 cm-1M-1 | Methanol (MeOH) | [3] |

| Fluorescence Quantum Yield (QY) | ~0.3 | Methanol (MeOH) | [3] |

| Fluorescence Quantum Yield (QY) | <0.01 | Water | [3] |

Experimental Protocols

This section provides a generalized protocol for the derivatization of a primary amine with NBD-Cl and subsequent fluorescence measurement. Note: Optimization of pH, temperature, and reaction time is critical for achieving maximum sensitivity and robust results.[8]

Reagent Preparation

-

NBD-Cl Stock Solution: Prepare a 1-5 mg/mL solution of NBD-Cl in a suitable organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[5] This solution should be prepared fresh and protected from light.

-

Amine Sample: Prepare the sample containing the primary amine in a compatible buffer or solvent.

-

Buffer Solution: Prepare a borate or phosphate buffer with a pH in the range of 8.0 to 10.5.[6]

-

Quenching Solution: Prepare a solution of hydrochloric acid (e.g., 0.1 M - 1.0 M HCl) to stop the reaction.[8]

Derivatization Procedure

-

In a microcentrifuge tube, combine the amine sample with an excess of the NBD-Cl stock solution.

-

Add the alkaline buffer to initiate the reaction. The final volume and concentrations should be optimized for the specific application.

-

Incubate the mixture at a controlled temperature, typically between 50-70°C, for 15-60 minutes.[10] Protect the reaction from light.

-

After incubation, cool the reaction mixture to room temperature.

-

Add the HCl solution to acidify the mixture. This step stops the reaction and minimizes background fluorescence caused by the hydrolysis of excess NBD-Cl into NBD-OH.[8]

Fluorescence Measurement

-

Dilute the final reaction mixture to an appropriate concentration using a suitable solvent (e.g., methanol or an aqueous buffer).

-

Using a spectrofluorometer, measure the fluorescence intensity at the optimal emission wavelength (typically ~535 nm) after exciting the sample at the optimal excitation wavelength (typically ~465 nm).[3][5]

-

A reagent blank (containing all components except the amine) should be prepared and measured in parallel to correct for background fluorescence.[10]

Conclusion

NBD-Cl remains a robust and invaluable tool for the sensitive fluorescent detection of primary amines. Its utility stems from a straightforward and high-yield nucleophilic aromatic substitution reaction that converts the non-fluorescent reagent into a strongly fluorescent NBD-amine adduct. The fluorescence, governed by an intramolecular charge transfer mechanism, is highly sensitive to the environmental polarity, a factor that must be controlled in experimental designs. By understanding the core chemical mechanisms and optimizing reaction parameters, researchers can effectively leverage NBD-Cl for the precise quantification of a wide array of amine-containing molecules in complex biological and pharmaceutical samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0) | Abcam [abcam.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 10. chalcogen.ro [chalcogen.ro]

In-Depth Technical Guide: 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a halogenated and nitrated benzofurazan derivative. While not as extensively studied as its monochloro counterpart (4-chloro-7-nitro-2,1,3-benzoxadiazole or NBD-Cl), its structure suggests potential applications as a reagent in synthetic chemistry and as a fluorescent probe, leveraging the reactive nature of the chloro substituents and the electronic properties of the nitro group and the benzoxadiazole core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15944-78-2 | [1][2][3] |

| Molecular Formula | C₆HCl₂N₃O₃ | [1] |

| Molecular Weight | 234.00 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8 °C | [2] |

| InChI Key | SCVFVTLATGCDGT-UHFFFAOYSA-N | [2] |

Chemical Structure and Reactivity Profile

The structure of this compound is characterized by a bicyclic benzoxadiazole system. The benzene ring is substituted with two chlorine atoms at positions 5 and 7, and a nitro group at position 4.

The electron-withdrawing nature of the nitro group and the benzoxadiazole ring system activates the chlorine atoms towards nucleophilic aromatic substitution. This reactivity is the basis for the widespread use of the related compound, NBD-Cl, as a derivatizing agent for primary and secondary amines, as well as thiols. It is anticipated that this compound would undergo similar reactions. The presence of a second chlorine atom at position 5 may influence the reactivity at position 7 due to steric and electronic effects.

Potential Experimental Applications and Protocols

Fluorescent Labeling of Amines and Amino Acids for HPLC Analysis

The primary application of NBD-Cl is as a pre-column derivatization reagent for the sensitive detection of amines and amino acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reaction results in a highly fluorescent NBD-amine adduct.

Experimental Protocol (Adapted from NBD-Cl methods):

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-5 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

-

Prepare a borate buffer solution (e.g., 0.1 M, pH 8.0-9.5).

-

-

Derivatization Reaction:

-

In a reaction vial, mix the amine-containing sample with an excess of the this compound solution.

-

Add the borate buffer to maintain an alkaline pH, which facilitates the nucleophilic attack of the amine.

-

Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 15-60 minutes). The optimal conditions would need to be determined empirically.

-

-

HPLC Analysis:

-

After cooling the reaction mixture to room temperature, inject an aliquot into the HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

The mobile phase often consists of a gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the resulting NBD-adduct (for NBD-amines, typically around 470 nm for excitation and 530 nm for emission).

-

Table 2: Typical Conditions for NBD-Cl Derivatization of Amines

| Parameter | Typical Value/Range |

| Solvent | Acetonitrile, Methanol |

| pH | 8.0 - 9.5 (Borate Buffer) |

| Temperature | 60 - 70 °C |

| Reaction Time | 15 - 60 min |

| Excitation λ | ~470 nm |

| Emission λ | ~530 nm |

Potential Biological Activity

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been investigated for their biological activities, including as potential anticancer agents. For instance, certain derivatives have been shown to act as suicide inhibitors for glutathione S-transferases (GSTs)[4]. The mechanism involves the conjugation of the benzoxadiazole derivative with glutathione, leading to the inhibition of the enzyme. Given its structural similarity, this compound could be a candidate for similar biological investigations.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the use of a reactive benzoxadiazole derivative as a fluorescent labeling agent for the analysis of amino acids in a biological sample.

Caption: Workflow for amino acid analysis using a benzoxadiazole derivatizing agent.

The following diagram illustrates the proposed nucleophilic aromatic substitution reaction, which is central to the utility of this class of compounds.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of NBD-Cl with Sulfhydryl Groups in Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical applications of 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a reagent for studying sulfhydryl groups in proteins. It is designed to be a valuable resource for researchers in biochemistry, cell biology, and pharmacology.

Introduction to NBD-Cl and its Reactivity

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic reagent widely used for the derivatization of primary and secondary amines, as well as thiols.[1][2] While it is non-fluorescent by itself, its reaction with nucleophiles such as the sulfhydryl group of cysteine residues in proteins results in a fluorescent adduct, making it a valuable tool for protein labeling and analysis.[3] The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr), where the thiol group attacks the electron-deficient aromatic ring of NBD-Cl, leading to the displacement of the chlorine atom.[4][5]

The reactivity of NBD-Cl is highly dependent on pH. At neutral pH, it exhibits significant specificity for sulfhydryl groups over amino groups.[6] However, at alkaline pH, its reactivity with amino groups, such as the ε-amino group of lysine and the N-terminal α-amino group, increases.[7] This pH-dependent selectivity is a crucial factor in designing experiments for the specific labeling of cysteine residues.

Quantitative Data on NBD-Cl Reactivity and Spectral Properties

For precise and reproducible experimental design, quantitative data on reaction kinetics and the spectroscopic properties of NBD adducts are essential.

Table 1: Reaction Kinetics of NBD-Cl with Amino Acids

| Amino Acid/Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| n-butylthiol | 13.75 | PBS (pH 7.4), 20% DMSO | [8] |

| Cysteine | Approx. 7-fold higher than Homocysteine | Acetonitrile-HEPES buffer (1:3, v/v, 20 mM, pH 7.4), 37°C | [2] |

Table 2: Spectroscopic Properties of NBD Adducts

| NBD Adduct | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax | Solvent/Buffer | Reference(s) |

| NBD-Cysteine | ~476 | ~546 | Not explicitly found for NBD-Cys adduct in proteins | Acetonitrile-HEPES buffer | [2] |

| NBD-aliphatic amine | 464 | 512 | 22,000 (at 465 nm) | Aqueous | [3] |

| NBD-secondary amine | 485 | 540 | 25,000 (at 485 nm) | Methanol | [9] |

Note: The fluorescence of NBD adducts is highly sensitive to the polarity of the solvent, with fluorescence intensity generally decreasing in more polar environments like water.[1][3]

Experimental Protocols

General Protocol for Labeling Protein Sulfhydryl Groups with NBD-Cl

This protocol provides a general guideline for labeling protein sulfhydryl groups. Optimization of specific parameters such as protein concentration, NBD-Cl concentration, and incubation time may be necessary for different proteins.

Materials:

-

Protein of interest containing free sulfhydryl groups

-

NBD-Cl (4-chloro-7-nitrobenzofurazan)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for NBD-Cl stock solution

-

Phosphate buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for removal of excess NBD-Cl

-

Spectrophotometer and Fluorometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the phosphate buffer to a final concentration of 1-10 mg/mL.

-

Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO or DMF to a concentration of 10-50 mM. This solution should be prepared fresh.

-

Labeling Reaction:

-

To the protein solution, add the NBD-Cl stock solution to achieve a 5- to 20-fold molar excess of NBD-Cl over the protein's free sulfhydryl groups.

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark. Gentle stirring or rocking is recommended.

-

-

Removal of Excess NBD-Cl:

-

Size-Exclusion Chromatography: Apply the reaction mixture to a pre-equilibrated size-exclusion column (e.g., Sephadex G-25). Collect the protein-containing fractions, which will elute first.

-

Dialysis: Dialyze the reaction mixture against the phosphate buffer at 4°C for several hours with multiple buffer changes to remove unreacted NBD-Cl.

-

-

Quantification of Labeling:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD-cysteine adduct (approximately 478 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the NBD group at 280 nm. A correction factor (CF = A₂₈₀ of dye / Aₘₐₓ of dye) is needed.[1][10]

-

Calculate the concentration of the NBD adduct using its molar extinction coefficient.

-

The degree of labeling is the molar ratio of NBD to protein.

-

Protocol for Quantification of Sulfhydryl Groups using NBD-Cl

This protocol can be used to determine the number of accessible free sulfhydryl groups in a protein.

Materials:

-

Protein sample

-

NBD-Cl

-

Standard thiol compound (e.g., cysteine or glutathione) for calibration curve

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of the standard thiol compound in the phosphate buffer.

-

React each standard with a molar excess of NBD-Cl for a fixed time (e.g., 30 minutes) at room temperature in the dark.

-

Measure the absorbance of each solution at the λmax of the NBD-thiol adduct (around 420-480 nm, depending on the thiol).

-

Plot absorbance versus thiol concentration to generate a standard curve.

-

-

Protein Sample Analysis:

-

React a known concentration of the protein sample with a molar excess of NBD-Cl under the same conditions as the standards.

-

Measure the absorbance of the protein-NBD-Cl reaction mixture at the same wavelength used for the standard curve.

-

-

Calculation:

-

Determine the concentration of sulfhydryl groups in the protein sample by interpolating its absorbance value on the standard curve.

-

Divide the calculated sulfhydryl concentration by the known protein concentration to determine the number of moles of accessible sulfhydryl groups per mole of protein.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Applications in Research and Drug Development

The specific reaction of NBD-Cl with sulfhydryl groups has numerous applications:

-

Quantification of Free Thiols: As detailed in the protocol above, NBD-Cl can be used to determine the number of accessible cysteine residues in a protein.[11]

-

Probing Cysteine Accessibility: The extent of NBD-Cl labeling can provide information about the local environment and accessibility of specific cysteine residues, offering insights into protein structure and folding.

-

Studying Protein Conformational Changes: Changes in the fluorescence of an NBD probe attached to a cysteine residue can indicate conformational changes in the protein upon ligand binding, protein-protein interaction, or changes in the cellular environment.[12]

-

Enzyme Kinetics: For enzymes where a cysteine residue is involved in the active site or its regulation, NBD-Cl can be used as a tool to study enzyme kinetics by monitoring the changes in fluorescence upon substrate binding or catalysis.[13]

-

Drug Development: NBD-Cl can be used to assess the reactivity of cysteine residues in target proteins, which is crucial for the development of covalent inhibitors that target these residues.

Conclusion

NBD-Cl remains a versatile and powerful tool for the study of protein sulfhydryl groups. Its pH-dependent reactivity allows for selective labeling of cysteine residues, and the fluorescent nature of the resulting adduct provides a sensitive readout for a variety of biochemical and cellular assays. By understanding the quantitative aspects of its reactivity and employing well-defined experimental protocols, researchers can effectively utilize NBD-Cl to gain valuable insights into protein structure, function, and regulation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 8. Reactivity‐Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of selective thiol-group derivatization on enzyme kinetics of (R)-3-hydroxybutyrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Sensitivity of NBD Fluorophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, versatile, and environmentally sensitive fluorescent probe. Its remarkable ability to alter its fluorescence properties in response to changes in the local environment makes it an invaluable tool for studying molecular interactions, membrane dynamics, and protein conformational changes. This guide provides an in-depth exploration of the core principles governing NBD's environmental sensitivity, detailed experimental protocols for its application, and quantitative data to support experimental design.

The Core Mechanism: Intramolecular Charge Transfer and Environmental Quenching

The environmental sensitivity of NBD fluorophores is rooted in their intramolecular charge transfer (ICT) characteristics. The NBD core is strongly electron-withdrawing, while the substituent at the 4-position, typically an amine or ether, acts as an electron-donating group. This "push-pull" electronic structure is fundamental to its photophysical behavior.

Upon photoexcitation, an electron is promoted from the donor to the acceptor, forming a locally excited (LE) state. This LE state is emissive and responsible for the fluorescence of NBD. However, in polar environments, the molecule can undergo a conformational change—typically a twisting around the bond connecting the donor group to the benzoxadiazole ring—to form a non-emissive, high-polarity state known as the Twisted Intramolecular Charge Transfer (TICT) state.

The key points are:

-

In Non-Polar Environments (e.g., lipid membranes, hydrophobic protein pockets), the formation of the high-polarity TICT state is energetically unfavorable. The molecule remains predominantly in the fluorescent LE state, resulting in a high fluorescence quantum yield (bright fluorescence).[1][2]

-

In Polar Environments (e.g., aqueous solutions), polar solvent molecules stabilize the highly polar TICT state. This provides a rapid, non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence and leading to a low quantum yield.[3][4]

Hydrogen bonding with water molecules can also provide additional non-radiative deactivation pathways, further contributing to the low quantum yield of NBD derivatives in aqueous solutions.[4] This dramatic difference in fluorescence intensity between non-polar and polar environments is the primary reason NBD derivatives are excellent "turn-on" probes for binding events that involve a transition to a more hydrophobic environment.

Quantitative Effects of the Local Environment

The changes in the NBD fluorophore's local environment are reflected in quantifiable changes in its photophysical properties.

-

Fluorescence Quantum Yield (ΦF) and Intensity : As described above, the quantum yield of NBD is exceptionally sensitive to polarity. It is typically very low in water and increases dramatically as it is transferred to a less polar, more hydrophobic medium.[1][2]

-

Emission Maximum (λem) : Increasing solvent polarity stabilizes the excited state dipole moment, lowering its energy. This results in a bathochromic (red) shift of the emission maximum to longer wavelengths.[1][5]

-

Fluorescence Lifetime (τ) : The fluorescence lifetime is inversely proportional to the sum of radiative and non-radiative decay rates. Because polar solvents promote the fast, non-radiative decay pathway via the TICT state, the fluorescence lifetime of NBD derivatives decreases significantly in more polar solvents.[1][5]

Data Presentation: Photophysical Properties of an NBD Derivative

The following table summarizes the fluorescence emission maxima and relative fluorescence intensity for an NBD-labeled serotonin analog in a range of solvents with varying polarity. This data illustrates the principles of red-shifting and fluorescence enhancement in less polar environments.

| Solvent | Dielectric Constant (ε) | Emission Max (λem) (nm) | Relative Fluorescence Intensity (a.u.) |

| Dimethyl Sulfoxide | 46.7 | 540 | 1.0 |

| Methanol | 32.7 | 535 | 1.3 |

| Ethanol | 24.6 | 533 | 2.1 |

| Isopropanol | 19.9 | 531 | 3.5 |

| Acetone | 20.7 | 528 | 6.8 |

| Tetrahydrofuran | 7.6 | 521 | 14.5 |

| (Data synthesized from Chattopadhyay et al., 2013 for NBD-labeled serotonin analog I.[5] Relative intensity is normalized to the intensity in DMSO.) |

Experimental Protocols and Workflow

Applying NBD fluorophores in a research setting requires a systematic workflow, from labeling the molecule of interest to analyzing the resulting spectroscopic data.

Protocol: Labeling Proteins with NBD-Chloride

NBD-Cl (4-chloro-7-nitrobenzofurazan) is a widely used reagent that reacts with primary and secondary amines, making it suitable for labeling N-terminal amines and the side chains of lysine residues in proteins.[6][7]

Materials:

-

Protein of interest (~1-10 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. (Ensure the buffer is free of primary amines like Tris).

-

NBD-Cl (FW ~199.56 g/mol )

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system (e.g., Sephadex G-25 desalting column or dialysis cassette with appropriate MWCO)

Methodology:

-

Protein Preparation : Dissolve or buffer-exchange the protein into the 0.1 M sodium bicarbonate buffer, pH 8.3. The slightly alkaline pH is crucial for ensuring the target amine groups are deprotonated and nucleophilic.

-

NBD-Cl Stock Solution : Just before use, prepare a 10 mg/mL stock solution of NBD-Cl in anhydrous DMF or DMSO. This corresponds to approximately 50 mM.

-

Labeling Reaction :

-

Calculate the volume of NBD-Cl stock solution needed for a 5- to 20-fold molar excess over the protein. A higher excess may be needed if the protein has low reactivity.

-

While gently stirring the protein solution, slowly add the calculated volume of the NBD-Cl stock solution.

-

-

Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification : Separate the NBD-labeled protein from unreacted NBD-Cl and reaction byproducts.

-

Gel Filtration : Pass the reaction mixture through a desalting column (e.g., G-25) equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the small molecular weight NBD-Cl will be retained.

-

Dialysis : Alternatively, dialyze the sample against a large volume of the desired storage buffer overnight at 4°C, with at least two buffer changes.

-

-

Characterization : Determine the concentration of the labeled protein and the degree of labeling using absorbance measurements (NBD has an absorbance maximum around 470-480 nm).

Protocol: Measuring Relative Fluorescence Quantum Yield

The quantum yield (ΦF) of an NBD-labeled sample can be determined relative to a well-characterized fluorescence standard.[8][9]

Materials:

-

NBD-labeled sample and unlabeled control.

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95; or Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54). Choose a standard that absorbs and emits in a similar spectral region to NBD.

-

Spectroscopy-grade solvents.

-

UV-Vis spectrophotometer and a fluorescence spectrometer.

-

Matched 10 mm path length quartz cuvettes.

Methodology:

-

Prepare Stock Solutions : Prepare stock solutions of the NBD-labeled sample and the fluorescence standard in the desired solvent.

-

Prepare Dilutions : Prepare a series of dilutions for both the standard and the sample. The goal is to have solutions with absorbances at the chosen excitation wavelength that are below 0.1.[8][10] This is critical to avoid inner filter effects that lead to non-linear intensity responses.

-

Measure Absorbance : For each diluted solution, measure the full absorbance spectrum and record the absorbance value at the excitation wavelength (e.g., 465 nm for NBD).

-

Measure Fluorescence Emission :

-

Using the same excitation wavelength for all samples, record the corrected fluorescence emission spectrum for each solution. Ensure instrument settings (e.g., excitation and emission slit widths) are identical for the sample and standard measurements.

-

Measure a solvent blank to subtract any background signal.

-

-

Integrate Spectra : Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Calculate Quantum Yield : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_s and Grad_std are the gradients of the sample and standard plots, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solvents, respectively. (This term can be omitted if the same solvent is used for both).[9]

-

Conclusion

NBD fluorophores offer a powerful and accessible method for probing molecular environments. Their fluorescence is exquisitely sensitive to local polarity and confinement, providing a "turn-on" signal upon binding to hydrophobic targets like proteins and membranes. By understanding the underlying photophysical mechanism of intramolecular charge transfer and by employing rigorous experimental protocols for labeling and spectroscopic analysis, researchers can leverage NBD probes to gain critical insights into biomolecular function, dynamics, and interactions, making them a cornerstone tool in biochemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preparation of proteins preloaded with NBD-PE [bio-protocol.org]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 10. google.com [google.com]

An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoxadiazole (NBD) derivatives are a versatile class of small, environmentally sensitive fluorophores that have become indispensable tools in biological and biomedical research. First introduced by Ghosh and Whitehouse in 1968 as a fluorogenic reagent for amino acids, the applications for NBD-based probes have expanded significantly.[1] Their utility stems from a combination of favorable properties: a small molecular size that minimizes perturbation of biological systems, high reactivity towards nucleophiles such as amines and thiols, and fluorescence properties that are highly sensitive to the local environment.[2][3]

This technical guide provides a comprehensive overview of NBD derivatives as fluorescent probes, with a focus on their core principles, practical applications, and the experimental methodologies required for their effective use.

Core Principles of NBD-Based Fluorescence

The fluorescence of NBD derivatives is governed by intramolecular charge transfer (ICT) processes.[1] The NBD scaffold contains a potent electron-withdrawing nitro group, which acts as the ICT acceptor. When a suitable electron-donating group is attached to the 4-position of the NBD ring, an ICT transition can occur upon photoexcitation, leading to fluorescence emission.[1]

The nature of the substituent at the 4-position dramatically influences the photophysical properties of the NBD derivative. For instance, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are themselves non-fluorescent or weakly fluorescent.[1][4] This is due to the poor electron-donating ability of the halogen atom. However, upon reaction with primary or secondary amines or thiols, the halogen is displaced by the nucleophile. The resulting amino or thioether derivatives are highly fluorescent.[5][6] This "turn-on" fluorescence response upon reaction is a key principle behind the use of NBD-Cl and NBD-F as labeling reagents.

The fluorescence of NBD-adducts is also highly sensitive to the polarity of the surrounding environment. In aqueous solutions, the fluorescence intensity is often diminished, while in more hydrophobic environments, such as within a lipid bilayer or a protein's binding pocket, the fluorescence can be significantly enhanced.[6] This solvatochromism makes NBD probes valuable for studying membrane dynamics and protein-ligand interactions.

Data Presentation: Photophysical Properties of NBD Derivatives

The selection of an appropriate NBD probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for a range of NBD derivatives to facilitate comparison.

Table 1: Photophysical Properties of NBD-Labeled Lipids and Cholesterol

| NBD Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| NBD-PE | 463 | 536 | 22,000 | Not Reported | [7] |

| NBD-PC | ~465 | ~535 | Not Reported | Not Reported | [8] |

| NBD-PS | ~465 | ~535 | Not Reported | Not Reported | [8] |

| 25-NBD Cholesterol | ~465 | ~535 | Not Reported | Not Reported | [8] |

Table 2: Photophysical Properties of NBD-Amine and NBD-Thiol Adducts

| NBD Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Notes | Reference |

| NBD-NHMe | Not Reported | Not Reported | 0.04 | In water | [1] |

| NBD-NMe₂ | Not Reported | Not Reported | 0.008 | In water | [1] |

| NBD-adducts (general) | ~470 | ~530 | Not Reported | For HPLC derivatization | [9] |

| NBD-amine adducts | ~464 | ~512 | Not Reported | In aqueous solutions | [5] |

Table 3: Photophysical Properties of Specific NBD-Based Probes

| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ, %) | Reference |

| M1 | 475 | 545 | 6.06 x 10⁴ | 9.40 | [10] |

| M2 | 470 | 530 | 3.07 x 10⁴ | 7.31 | [10] |

| M3 | 475 | 545 | 5.10 x 10⁴ | 10.1 | [10] |

Signaling Pathways and Experimental Workflows

NBD probes are powerful tools for dissecting various cellular signaling pathways and for visualizing experimental workflows. The following diagrams, created using the DOT language for Graphviz, illustrate some key applications.

Glutathione Peroxidase (GPx) Signaling Pathway

The glutathione redox cycle is a critical antioxidant defense mechanism in cells. Glutathione peroxidase (GPx) plays a central role in this pathway by catalyzing the reduction of hydrogen peroxide (H₂O₂) to water, using glutathione (GSH) as a reducing agent. NBD-based probes that are sensitive to changes in the cellular redox state can be used to monitor the activity of this pathway.

Caption: Glutathione peroxidase (GPx) signaling pathway and the role of NBD probes.

Experimental Workflow: Labeling of Peptides with NBD-F for HPLC Analysis

NBD-F is a highly reactive labeling reagent used for the pre-column derivatization of primary and secondary amines in peptides and amino acids, enabling their sensitive detection by fluorescence in HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Model Membrane Systems Used to Study Plasma Membrane Lipid Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-7-nitrobenzofurazan, commonly known as NBD-Cl. This versatile fluorogenic reagent is a cornerstone in biochemical and analytical research, primarily utilized for the derivatization of primary and secondary amines, as well as thiols, enabling their sensitive detection and quantification.

Chemical Identity and Physical Properties

NBD-Cl is a heterocyclic organic compound featuring a benzofurazan structure substituted with a chloro and a nitro group. Its key identifiers and physical characteristics are summarized below.

| Property | Value | Citations |

| IUPAC Name | 4-chloro-7-nitro-2,1,3-benzoxadiazole | [1][2][3] |

| Synonyms | 4-Chloro-7-nitrobenzofurazan, NBD chloride, 7-Chloro-4-nitrobenzofurazan | [1][4] |

| CAS Number | 10199-89-0 | [2][3] |

| Chemical Formula | C₆H₂ClN₃O₃ | [1][2][3] |

| Molecular Weight | 199.55 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow crystalline powder | [5][6] |

| Melting Point | 97-99 °C | [6][7][8] |

| Solubility | Soluble in methanol, DMSO, chloroform, and DMF. Soluble in water. | [3][6][7][8][9][10] |

| Stability and Storage | Stable for at least 2 years when stored at +4°C. Store in a cool, dry, well-ventilated area away from incompatible substances. Protect from light and moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. | [5][11][12] |

Spectral Properties

NBD-Cl itself is non-fluorescent.[9][10] Upon reaction with primary or secondary amines, or thiols, it forms highly fluorescent adducts. The spectral properties of these adducts are crucial for their detection.

| Adduct Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Conditions | Citations |

| NBD-primary amine | ~465 nm | ~535 nm | Methanol | [10] |

| NBD-secondary amine | ~485 nm | ~540 nm | Methanol | [10] |

| NBD-amine (general) | ~464 nm | ~512 nm | Aqueous solutions | [9] |

| NBD-glycine | ~420 nm | ~540 nm | Ethanol | [11] |

| NBD-thiol | Not specified | Not specified | - | [9] |

| NBD-Cl (unreacted) | 336 nm (Absorbance) | - | Ethanol | [13] |

Chemical Reactivity and Derivatization

The primary utility of NBD-Cl lies in its reactivity towards nucleophiles, particularly primary and secondary amines and thiols. This reactivity is the basis for its use as a derivatizing agent in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC).

The reaction proceeds via a nucleophilic aromatic substitution, where the amine or thiol group displaces the chlorine atom on the benzofurazan ring. This reaction is typically carried out under basic conditions.

Reaction with Amines

NBD-Cl reacts with both primary and secondary amines to form stable, highly fluorescent NBD-amine adducts. This reaction is widely employed for the derivatization of amino acids, peptides, and proteins for their subsequent analysis.

Caption: Reaction of NBD-Cl with amines.

Reaction with Thiols

NBD-Cl also reacts with thiol groups (sulfhydryl groups) to form fluorescent adducts. However, the fluorescence of NBD-thiol adducts is generally weaker than that of NBD-amine adducts.[9]

Caption: Reaction of NBD-Cl with thiols.

Experimental Protocols

The following provides a detailed methodology for a key application of NBD-Cl: the derivatization of amino acids for HPLC analysis.

Protocol: Derivatization of Amino Acids with NBD-Cl for HPLC Analysis

This protocol outlines the steps for the pre-column derivatization of amino acids with NBD-Cl, followed by their separation and detection using reverse-phase HPLC with fluorescence detection.

Materials:

-

NBD-Cl solution: Prepare a 10 mM solution of NBD-Cl in acetonitrile.

-

Borate Buffer: 50 mM, pH 8.0, containing 20 mM EDTA.

-

Hydrochloric Acid (HCl): 50 mM aqueous solution.

-

Amino acid standards or sample solution.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Reaction vials.

-

Heating block or water bath.

-

HPLC system with a C18 column and a fluorescence detector.

Procedure:

-

Sample Preparation: Dissolve the amino acid standard or sample in the 50 mM borate buffer.

-

Derivatization Reaction:

-

In a reaction vial, mix 300 µL of the amino acid solution with 100 µL of the 100 mM NBD-Cl in acetonitrile solution.

-

Heat the vial at 60°C for 1 minute.

-

Immediately cool the vial on an ice bath to stop the reaction.

-

-

Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture. This step is crucial to stabilize the derivatives.

-

HPLC Analysis:

-

Inject an appropriate volume of the derivatized sample into the HPLC system.

-

Separate the NBD-amino acid derivatives on a C18 column using a suitable gradient of acetonitrile and water.

-

Detect the fluorescent derivatives using an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.

-

Workflow Diagram:

Caption: HPLC derivatization workflow.

Applications in Research and Drug Development

The unique properties of NBD-Cl make it an invaluable tool in various scientific disciplines:

-

Proteomics and Peptide Analysis: NBD-Cl is used for the fluorescent labeling of proteins and peptides, enabling their detection and quantification in complex biological samples. It can also be used to distinguish the N-terminal acetylation status of proteins.

-

Amino Acid Analysis: As detailed in the protocol, NBD-Cl is a widely used derivatizing agent for the sensitive analysis of amino acids by HPLC.

-

Drug Discovery: The fluorescent properties of NBD-adducts can be exploited to study drug-protein interactions and for the development of fluorescent probes for various biological targets.

-

Cell Biology: NBD-labeled molecules can be used to visualize cellular structures and processes through fluorescence microscopy.

Safety and Handling

NBD-Cl is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store properly as per the guidelines in Section 1.

This guide provides a foundational understanding of the physical and chemical properties of NBD-Cl, its reactivity, and its application in a key analytical protocol. For more specific applications and advanced methodologies, consulting the primary scientific literature is recommended.

References

- 1. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 9. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 10. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

The Ascent of Benzoxadiazoles: A Technical Guide to a Versatile Class of Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

The landscape of biological imaging and sensing has been revolutionized by the advent of fluorescent probes. Among these, benzoxadiazole derivatives have emerged as a prominent and versatile class of fluorophores. Their intrinsic sensitivity to the local environment, coupled with tunable photophysical properties, has positioned them as invaluable tools in fundamental biological research and high-throughput drug discovery. This technical guide delves into the discovery, development, and application of key benzoxadiazole-based fluorescent dyes, providing a comprehensive resource for researchers in the field.

Core Benzoxadiazole Scaffolds and Their Derivatives

The 2,1,3-benzoxadiazole core, a bicyclic aromatic heterocycle, forms the foundation for a diverse array of fluorescent probes. By strategically modifying this core structure, researchers have developed dyes with a wide range of spectral properties and functionalities. This guide will focus on three major families: Nitrobenzoxadiazole (NBD),[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD), and 7-sulfonamide benzoxadiazole (SBD) dyes, with a comparative overview of the closely related and highly influential 2,1,3-benzothiadiazole (BTD) dyes.

Photophysical Properties of Benzoxadiazole Dyes

The utility of a fluorescent dye is largely dictated by its photophysical characteristics. The following table summarizes key quantitative data for representative benzoxadiazole and benzothiadiazole dyes, facilitating a comparative analysis for experimental design.

| Dye Family | Specific Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |

| NBD | NBD | 467 | 538 | ~22,000[3] | Environment-dependent | Hydrophobic probe for lipids.[1] |

| NBD-TMA | 458 | 530 | ~13,000[4] | ~0.01 | Positively charged probe for renal transport.[4] | |

| NBD-F | Reacts with amines | 530 (amine adduct)[5] | - | - | Fluorogenic labeling of primary and secondary amines.[5] | |

| NBD-PE | 463 | 536 | 22,000[3] | - | Fluorescent labeling of phospholipids.[3] | |

| DBD | DBD Dyes | - | - | - | >0.56[2] | Long fluorescence lifetimes (10-20 ns), large Stokes shifts (~100 nm), sensitive to microenvironmental polarity.[2] |

| SBD | SBD-F | 385 | 515 | - | - | Water-soluble reagent for selective detection of thiols.[6] |

| BTD | π-extended BTDs | 426-437[7] | Green region | High | 0.27–0.32[7] | Large Stokes shifts, high photostability, used in bioimaging of various organelles.[8][9][10] |

Key Experimental Protocols

The successful application of benzoxadiazole dyes hinges on robust experimental protocols. This section provides detailed methodologies for the synthesis of a foundational benzoxadiazole structure and a general protocol for its application in cellular imaging.

Synthesis of 2,1,3-Benzoxadiazole

This protocol describes a common route to the core benzoxadiazole structure, which can be further functionalized.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [11][12]

-

In a 500 mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL).

-

To this mixture, add a 50% (wt) potassium hydroxide solution (7 mL).

-

Slowly add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise to the stirred mixture at room temperature.

-

Continue stirring for 7 hours.

-

Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product.

Step 2: Synthesis of 2,1,3-Benzoxadiazole [11][12]

-

In a 250 mL flask, combine 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

-

Reflux the mixture for 3 hours.

-

Cool the mixture and filter it.

-

Evaporate the solvents from the filtrate to yield the crude product.

-

Purify the crude product by chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

General Protocol for Live Cell Imaging with Benzoxadiazole Probes

This protocol provides a general workflow for staining and imaging live cells with a benzoxadiazole-based fluorescent probe.

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the benzoxadiazole probe (e.g., 1 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Staining Solution Preparation: Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set corresponding to the excitation and emission maxima of the specific benzoxadiazole dye.

-

Visualizing Workflows and Pathways

Diagrammatic representations of experimental workflows and biological pathways are crucial for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key processes related to the use of benzoxadiazole dyes.

Caption: A generalized workflow for the application of fluorescent probes in cellular imaging.

Caption: A simplified signaling pathway for a benzoxadiazole-based probe that detects H₂S in mitochondria.[13]

Caption: The logical progression from the core benzoxadiazole structure to its diverse applications.

Conclusion and Future Perspectives

Benzoxadiazole fluorescent dyes represent a powerful and adaptable toolkit for researchers across various scientific disciplines. Their development has been driven by a deep understanding of structure-property relationships, allowing for the rational design of probes with tailored functionalities. The ongoing exploration of novel benzoxadiazole and related benzothiadiazole scaffolds promises the emergence of next-generation probes with enhanced brightness, photostability, and specificity. These advancements will undoubtedly continue to push the boundaries of what is observable in complex biological systems, providing deeper insights into cellular processes and accelerating the pace of drug discovery.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 4. NBD-TMA - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 6. Derivatization Reagent for HPLC SBD-F | CAS 84806-27-9 Dojindo [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 13. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies of 2,1,3-Benzoxadiazole Derivatives: A Technical Guide

Introduction: The 2,1,3-benzoxadiazole, also known as benzofurazan, is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties, and are also utilized as fluorescent probes and components in organic electronics.[1] Theoretical and computational studies are pivotal in this field, providing deep insights into the electronic structure, molecular properties, and reactivity of these compounds. These in silico methods enable the rational design of novel derivatives with tailored characteristics, accelerating the discovery process for new drugs and advanced materials.

This technical guide provides an in-depth overview of the theoretical methodologies used to study 2,1,3-benzoxadiazole derivatives, presents key quantitative data from computational studies, and illustrates the logical workflows and molecular design principles guiding current research.

Core Theoretical Methodologies & Protocols

The theoretical investigation of 2,1,3-benzoxadiazole derivatives relies on a suite of computational chemistry techniques. Each method offers a different level of theory and is suited for calculating specific properties.

Density Functional Theory (DFT)

DFT is a workhorse method for determining the electronic structure and optimized geometry of molecules. It provides a favorable balance between computational cost and accuracy.

Protocol for Geometry Optimization and Electronic Properties:

-

Software: Calculations are commonly performed using software packages like Gaussian 09.

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for ground-state calculations.[1] Other functionals like PBE0 are also used.[2]

-

Basis Set: A common choice is the Pople-style basis set, such as 6-311++G(d,p) or 6-311+G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[1]

-

Optimization: The molecular geometry is optimized to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies).

-

Property Calculation: From the optimized structure, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and stability.[3]

-

Solvation Effects: To simulate conditions in a solution, the Polarizable Continuum Model (PCM) can be applied to account for the influence of a solvent.[4]

Time-Dependent Density Functional Theory (TD-DFT)

To study the photophysical properties, such as UV-visible absorption and fluorescence, TD-DFT is the standard method for calculating electronic excited states.

Protocol for Simulating UV-Vis Absorption Spectra:

-

Ground State Optimization: An initial DFT optimization of the ground state geometry is required, as described above.

-

Software and Method: Using the optimized geometry, a TD-DFT calculation is performed in a program like Gaussian 09.[4]

-

Excited States Calculation: The calculation computes the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 200 states).[5]

-

Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum, typically by convoluting the results with Gaussian functions.[2] This allows for direct comparison with experimental spectra.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is essential in drug discovery for identifying potential drug candidates.

Protocol for Ligand-Protein Docking:

-

Software: Tools such as Autodock or the Schrödinger suite are commonly used.[6][7]

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added.[8]

-

Ligand Preparation: The 2D structure of the 2,1,3-benzoxadiazole derivative is converted to a 3D structure and its energy is minimized.[7][9]

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.[7][9]

-

Docking Simulation: The software systematically samples conformations of the ligand within the active site, scoring each pose based on a force field. The results yield binding energies and identify key interactions (e.g., hydrogen bonds) between the ligand and protein residues.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

Protocol for 3D-QSAR Model Development:

-

Data Set Preparation: A series of benzoxadiazole derivatives with experimentally measured biological activity (e.g., IC50 values) is collected. The data is divided into a training set to build the model and a test set to validate it.[8][10]

-

Molecular Alignment: All molecules in the dataset are aligned based on a common substructure or a highly active template molecule.[8]

-

Descriptor Calculation: For each molecule, steric and electrostatic fields (for CoMFA) or additional fields like hydrophobic and hydrogen-bond donor/acceptor (for CoMSIA) are calculated on a 3D grid.[8]

-

Model Generation: Partial Least Squares (PLS) regression is used to create a mathematical equation correlating the calculated field values (independent variables) with the biological activity (dependent variable).[11]

-

Model Validation: The model's predictive power is assessed using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred).[8]

Visualizing Theoretical Workflows and Concepts

Quantitative Data from Theoretical Studies

Theoretical calculations generate a wealth of quantitative data that is crucial for comparing derivatives and predicting their behavior. The following tables summarize key parameters reported in the literature for various 2,1,3-benzoxadiazole derivatives.

Table 1: Calculated Electronic Properties of 2,1,3-Benzoxadiazole Derivatives

| Compound/Derivative | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 2,1,3-Benzoxadiazole (Parent) | B3LYP/6-311G** | -7.15 | -1.54 | 5.61 |

| 4c (phenyl tagged isoxazole-benzoxadiazole) | DFT | -2.71 | -6.13 | 3.42 |

| D-π-A-π-D Fluorophores (avg.) | PBE0/def2-TZVP(-f) | ~ -6.2 | ~ -2.7 | ~ 3.5 |

| Benzothiadiazole Analog (for comparison) | B3LYP/6-31G* | -6.83 | -2.12 | 4.71 |

Data sourced from multiple computational studies. The exact values depend heavily on the functional, basis set, and specific derivative structure.

Table 2: Calculated vs. Experimental Photophysical and Electrochemical Data